molecular formula C28H38O18 B13410509 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester

1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester

Cat. No.: B13410509
M. Wt: 662.6 g/mol
InChI Key: FKYXQNIYOMUPSR-LIUMLVIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound features a unique structure that includes a pyranoindole moiety, making it an interesting subject for chemical and pharmaceutical research.

Chemical Reactions Analysis

1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of cellular processes, such as apoptosis in cancer cells or inhibition of viral replication .

Properties

Molecular Formula

C28H38O18

Molecular Weight

662.6 g/mol

IUPAC Name

4-methyl-7-[(2S,5R)-3,4,5-trihydroxy-6-[[(2R,5R)-3,4,5-trihydroxy-6-[[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13?,14?,15?,17-,18-,19-,20?,21?,22?,23?,24?,25?,26+,27+,28+/m0/s1

InChI Key

FKYXQNIYOMUPSR-LIUMLVIISA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)CO[C@H]4C(C([C@H](C(O4)CO[C@H]5C(C([C@H](C(O5)CO)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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